2-Chloroethanol-1,1,2,2-d4

Description

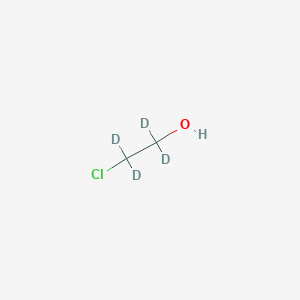

2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is a deuterated analog of 2-chloroethanol, where four hydrogen atoms at positions 1,1,2,2 are replaced by deuterium. Its molecular formula is ClCD2CD2OH, with a molecular weight of 84.54 g/mol . This isotopically labeled compound is primarily used in analytical chemistry, pharmaceuticals, and agrochemical research to study reaction mechanisms and metabolic pathways via techniques like NMR and mass spectrometry. Key physical properties include:

It is sensitive to bases, acids, and oxidizers, requiring storage in sealed containers under inert conditions .

Properties

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIFAVKTNFCBPC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583835 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117067-62-6 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117067-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a metal-ligand cooperative mechanism, where the ruthenium catalyst facilitates the cleavage of C–H bonds at the α- and β-positions of 2-chloroethanol. Deuterium from D2O is incorporated into these positions, yielding the fully deuterated product. Critical parameters include:

-

Catalyst System : Ru-PNP pincer complexes (e.g., RuCl2(PNP)) exhibit superior activity due to their stability in aqueous media and resistance to deactivation.

-

Solvent Composition : Biphasic systems (e.g., D2O/toluene) enhance catalyst solubility and prevent hydrolysis of the chloroethanol substrate.

-

Temperature and Time : Optimal conditions range from 80–100°C for 12–24 hours, achieving >90% conversion.

Table 1: Catalytic H/D Exchange Parameters and Outcomes

| Parameter | Optimal Range | Deuterium Incorporation | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–2 mol% | 70–85% | 85–92 |

| D2O:Substrate Molar Ratio | 3:1 to 10:1 | 80–95% | 88–95 |

| Co-Solvent | Toluene, CPME* | 75–90% | 90–98 |

| *CPME = cyclopentyl methyl ether |

Multi-Step Enrichment via Distillation

To achieve >99% deuterium purity, a sequential distillation-enrichment process is employed:

-

Initial Reaction : H/D exchange under standard conditions yields 70–85% deuterated product.

-

Distillation : Removal of H2O and unreacted D2O via fractional distillation concentrates the deuterated intermediate.

-

Recycling : The distilled product is subjected to additional H/D exchange cycles, increasing deuterium content to >99%.

Phase-Transfer Catalysis for Selective Deuteration

Adapted from US4967021A, phase-transfer catalysis (PTC) offers an alternative route for deuteration, particularly useful for substrates sensitive to high temperatures. While originally developed for methylene chloride, this method has been modified for 2-chloroethanol derivatives.

Reaction Design

-

Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the transfer of deuteroxide ions (OD⁻) from the aqueous phase (D2O) to the organic phase (2-chloroethanol).

-

Conditions : Reactions occur at 40–60°C with vigorous stirring to maintain phase dispersion.

Table 2: Phase-Transfer Catalysis Performance

| Condition | Value | Deuterium Incorporation |

|---|---|---|

| Catalyst Concentration | 5–10 mol% | 50–65% |

| Reaction Time | 48–72 hours | 60–75% |

| D2O Purity | ≥99.9% | 70–80% |

Limitations and Modifications

While PTC avoids high temperatures, its slower reaction kinetics and lower deuterium incorporation (vs. ruthenium catalysis) limit industrial applicability. Recent advancements include hybrid systems combining PTC with microwave irradiation, reducing reaction times to 8–12 hours .

Chemical Reactions Analysis

2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.

Reduction: Reduction reactions can convert it to ethylene glycol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Tracer Studies :

2-Chloroethanol-1,1,2,2-d4 serves as a tracer in reaction mechanisms to elucidate pathways and intermediates in chemical reactions. Its isotopic labeling allows researchers to track its transformation during reactions.

| Study | Findings |

|---|---|

| Reaction Mechanisms | Used to study pathways and intermediates in complex organic reactions. |

Biology

Metabolic Studies :

In biological research, this compound aids in tracing the incorporation and transformation of compounds within metabolic pathways. It enables scientists to understand how substances are processed in living organisms.

| Study | Findings |

|---|---|

| Metabolic Pathways | Demonstrated incorporation into various biochemical processes. |

Medicine

Deuterated Drug Development :

The use of deuterated compounds like this compound in pharmaceuticals has been shown to enhance pharmacokinetic properties such as absorption and metabolism. This can lead to improved efficacy and reduced side effects in drug formulations.

| Study | Findings |

|---|---|

| Pharmacokinetics | Improved absorption rates and metabolic stability compared to non-deuterated counterparts. |

Industry

Synthesis of Deuterated Materials :

In industrial applications, this compound is used for the synthesis of various deuterated materials that are essential for advanced chemical research and development.

| Application | Details |

|---|---|

| Material Synthesis | Utilized in the production of deuterated solvents and reagents for analytical chemistry. |

Case Study 1: Toxicological Assessment

A study conducted by the National Toxicology Program (NTP) evaluated the toxicological effects of 2-chloroethanol (99% pure) through dermal application in rats. The findings indicated significant health risks associated with exposure to chlorinated alcohols.

- Methodology : Dermal application of 2-chloroethanol dissolved in ethanol.

- Results : Observed toxicity at varying concentrations leading to recommendations for safety measures .

Case Study 2: Food Safety Analysis

Research on food products revealed that residues of 2-chloroethanol could be detected due to its formation from ethylene oxide treatment processes used in food preservation.

- Methodology : Gas chromatography-mass spectrometry (GC-MS) analysis was employed to quantify residues.

- Results : Detected concentrations ranged from 0.005 mg/kg to 0.12 mg/kg across various food samples .

Safety and Hazards

While this compound has valuable applications, it is essential to note that it poses various health risks:

Mechanism of Action

The mechanism of action of 2-Chloroethanol-1,1,2,2-d4 involves its interaction with molecular targets through its chloro and hydroxyl functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The deuterium atoms in the compound can influence the reaction kinetics and pathways, providing valuable insights into the mechanisms involved .

Comparison with Similar Compounds

Non-Deuterated 2-Chloroethanol (CAS 107-07-3)

Molecular Formula : C₂H₅ClO

Molecular Weight : 80.51 g/mol .

Key Differences:

The deuterated form exhibits isotopic effects, such as altered reaction kinetics and stability, making it valuable for tracing in metabolic studies. However, both compounds share similar flammability and acute toxicity profiles .

Chloroethane-1,1,2,2-d4 (CAS 25854-33-5)

Molecular Formula : C₂HClD₄

Molecular Weight : 68.54 g/mol .

Key Differences:

| Property | This compound | Chloroethane-d4 |

|---|---|---|

| Functional Group | -OH and -Cl groups | Alkyl chloride |

| Molecular Weight | 84.54 g/mol | 68.54 g/mol |

| Deuteration Pattern | 1,1,2,2 positions | 1,1,2,2 positions |

| Applications | Biochemical labeling | Solvent, NMR reference |

Chloroethane-d4 lacks the hydroxyl group, making it less polar and suitable for different synthetic pathways. Both compounds are used in deuterium-labeled syntheses but differ in reactivity due to functional group disparities .

2-Chloroacetamide-N,N,2,2-d4 (CAS 122775-20-6)

Molecular Formula: C₂H₂ClD₄NO Molecular Weight: Not explicitly listed (estimated ~115 g/mol) .

Key Differences:

The acetamide derivative is used in environmental toxicology, while 2-chloroethanol-d4 is preferred in organometallic and polymer chemistry .

Ethephon D4 (2-Chloroethyl-1,1,2,2-D4)

Molecular Formula : C₂H₄ClD₄PO₃

Applications : Plant growth regulator studies, labeled pesticide research .

Key Differences:

| Property | This compound | Ethephon D4 |

|---|---|---|

| Structure | Alcohol | Phosphonic acid derivative |

| Deuteration | Ethanol backbone | Ethylphosphonic acid group |

| Uses | Vinyltriazole synthesis | Agricultural biotechnology |

Ethephon D4’s phosphonic acid group enables unique applications in plant physiology, contrasting with 2-chloroethanol-d4’s role in organic synthesis .

Biological Activity

2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, a compound that has garnered attention in various fields due to its unique isotopic labeling properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of deuterium atoms at specific positions in its molecular structure. This modification not only alters its physical properties but also enhances its utility in analytical chemistry and biological studies. The compound is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of various derivatives such as ethers and esters.

The biological activity of this compound primarily involves its interaction with cellular components through nucleophilic attack. This compound can act as a reducing agent and is particularly effective in breaking disulfide bonds within proteins. The reduction of these bonds is crucial for maintaining protein structure and function.

Target Proteins

Key targets for this compound include:

- Lysozyme

- Lactoylglutathione lyase

- Alpha-1-antitrypsin

- Galectin-1

These interactions can lead to significant changes in protein conformation and activity, impacting various biochemical pathways.

Biochemical Pathways

The compound's ability to reduce disulfide bonds has broad implications for cellular processes:

- Protein Folding : By facilitating the correct folding of proteins, this compound plays a role in preventing misfolded proteins that could lead to cellular dysfunction.

- Cellular Proliferation : Studies have shown that this compound can enhance the proliferation of certain cell types, such as mesenchymal stem cells.

Case Studies

Several studies have investigated the effects of this compound on biological systems:

Study 1: Protein Structure Analysis

A research study utilized NMR spectroscopy with deuterated compounds to analyze protein structures. The isotopic labeling provided by this compound allowed for enhanced resolution in determining protein conformations under various conditions.

Study 2: Toxicological Assessment

An investigation into the toxicological effects of this compound revealed that while low doses exhibited antioxidant properties protecting cells from oxidative stress, higher doses led to cytotoxic effects. These findings underscore the importance of dosage in determining the biological impact of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Reducing Properties | Isotopic Labeling | Applications |

|---|---|---|---|

| 2-Chloroethanol | Moderate | No | Solvent and chemical intermediate |

| 2-Mercaptoethanol | Strong | Yes (d6) | Reducing agent in protein studies |

| This compound | Strong | Yes (d4) | Analytical chemistry and biochemistry |

Q & A

Basic: What are the critical considerations for synthesizing 2-Chloroethanol-1,1,2,2-d4, and how does isotopic labeling impact its reactivity?

Answer:

Synthesis typically involves deuterium substitution at all four hydrogen positions (C-1 and C-2) via methods such as acid-catalyzed deuterium exchange or starting from deuterated precursors like ethylene-d4. Key considerations include:

- Isotopic purity : Ensure >98% deuteration to minimize proton interference in mechanistic studies .

- Reagent selection : Use deuterated solvents (e.g., D2O) to avoid back-exchange during synthesis .

- Reactivity effects : Deuteration reduces vibrational energy, potentially altering reaction kinetics (e.g., slower nucleophilic substitution due to the kinetic isotope effect) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile or butyl rubber gloves (12–15 mil thickness) with >4-hour breakthrough time, sealed goggles, and lab coats .

- Ventilation : Use fume hoods to maintain airborne concentrations below the TLV of 1 ppm (3.3 mg/m³) .

- Spill management : Absorb with inert materials (e.g., diatomite) and neutralize with sodium bicarbonate before disposal .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced: How does deuterium substitution in this compound affect its thermodynamic properties compared to the non-deuterated analog?

Answer:

Deuteration increases molecular mass, leading to:

- Density : Higher density (e.g., ~1.18–1.19 g/cm³ at 25°C vs. 1.12 g/cm³ for non-deuterated 2-chloroethanol) .

- Boiling point : Slight elevation due to stronger deuterium bonding .

- Vapor pressure : Reduced volatility compared to the protonated form, impacting distillation protocols .

Experimental validation using differential scanning calorimetry (DSC) or density meters is recommended to quantify these effects .

Advanced: What analytical techniques are optimal for assessing isotopic purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H NMR can detect residual protons (<2%), while ²H NMR confirms deuteration patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic clusters and quantifies deuteration efficiency .

- Gas chromatography (GC) : Coupled with flame ionization detection (FID) or MS for trace impurity analysis, though deuterated analogs may exhibit retention time shifts .

Advanced: How do kinetic isotope effects (KIE) influence reaction mechanisms involving this compound in nucleophilic substitutions?

Answer:

Deuteration at β-positions (C-2) increases the activation energy for SN2 reactions due to reduced zero-point energy, resulting in:

- Slower reaction rates : Observed in deuterated analogs compared to non-deuterated 2-chloroethanol .

- Mechanistic insights : KIE studies (e.g., kH/kD > 1) confirm concerted SN2 pathways versus stepwise mechanisms .

Experimental design should include parallel reactions with protonated and deuterated analogs to quantify KIE .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at 0–6°C in amber glass bottles to minimize photodegradation .

- Inert atmosphere : Use argon or nitrogen headspace to reduce oxidative decomposition .

- Moisture control : Keep desiccants (e.g., molecular sieves) in storage containers to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported thermodynamic data for this compound?

Answer:

- Cross-reference datasets : Compare NIST-reported values (e.g., vapor pressure, enthalpy of vaporization) with independent studies .

- Calibration : Validate instruments using certified reference materials (CRMs) for density and thermal analysis .

- Error analysis : Account for isotopic impurities (e.g., residual H) that may skew results .

Advanced: What role does this compound play in synthesizing deuterated organic frameworks (e.g., TTFTT or vinyltriazoles)?

Answer:

- TTFTT synthesis : Acts as a deuterated precursor for tetrathiafulvalene-2,3,6,7-tetrathiolate, enabling isotopic labeling in conductive materials .

- Vinyltriazole preparation : Participates in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with deuteration providing mechanistic clarity in reaction tracking .

Methodologically, optimize deuteration efficiency by controlling reaction temperature and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.